(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one
Description
The compound (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one features an indenone core substituted with a phenyl group at position 3 and a phenylamino-methylidene moiety at position 2. The (2Z) stereochemistry denotes the cis configuration of the exocyclic double bond between C2 and the methylidene group.
Properties
IUPAC Name |
(2Z)-2-(anilinomethylidene)-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(16-9-3-1-4-10-16)20(22)15-23-17-11-5-2-6-12-17/h1-15,21,23H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAWUMWLZOIMBV-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of aniline with a suitable precursor such as 3-phenyl-3H-inden-1-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the anilinomethylidene group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: In chemistry, (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies could involve in vitro and in vivo assays to evaluate its efficacy and mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Structure-activity relationship (SAR) studies would be conducted to optimize its pharmacological properties.
Industry: In the industrial sector, (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Indenone Derivatives
The indenone scaffold is highly modular, with substitutions influencing electronic, steric, and solubility properties. Key analogs include:
Note: XLogP3 values estimated based on substituent contributions from .
Key Observations:
Comparison with Analogs :
- Pyrazole-Indanone Hybrids: uses 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde, yielding compounds with heterocyclic substituents.
- Benzodioxol Derivatives : employs 2H-1,3-benzodioxole-5-carbaldehyde, introducing fused oxygen rings.
- Halogenated Analogs : Fluorine- or bromine-containing aldehydes (e.g., 3-fluorophenyl aldehyde in ) require controlled reaction conditions to prevent dehalogenation.
Crystallographic and Spectroscopic Insights
- Crystal Packing: The diphenylmethylidene analog () exhibits π-π interactions between phenyl rings, stabilizing the lattice . The target compound’s phenylamino group may introduce hydrogen bonds, altering packing efficiency.
- Spectroscopic Data :
Biological Activity
The compound (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one (CAS No. 339115-65-0) is a synthetic organic molecule belonging to the class of indene derivatives. It features a unique structure that may influence its biological activity, including potential medicinal properties. This article reviews the biological activity of this compound based on diverse sources, including predictive models, structure-activity relationships, and experimental findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 329.37 g/mol. The presence of multiple phenyl groups and a ketone functional group is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H16FNO |
| Molecular Weight | 329.37 g/mol |
| CAS Number | 339115-65-0 |
Predictive Models
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activity spectrum based on the compound's structure. These models suggest potential interactions with various biological targets, which may include:
- Anticancer properties
- Antimicrobial activity
- Anti-inflammatory effects
Experimental Findings
While specific experimental data on (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one is limited, studies on structurally similar compounds provide insights into its potential biological activities.
- Anticancer Activity : Compounds with similar indene scaffolds have shown promising anticancer activity by inducing apoptosis in cancer cell lines. For instance, derivatives of indene have been reported to exhibit cytotoxic effects against various cancer types.
- Antimicrobial Activity : Some phenyl-substituted indenes have demonstrated antibacterial properties, suggesting that this compound may also possess similar effects against pathogenic microorganisms.
- Anti-inflammatory Effects : Phenyl groups in related compounds have been associated with anti-inflammatory activities, indicating that this compound could potentially modulate inflammatory pathways.
Case Study 1: Anticancer Properties
In studies involving structurally related compounds, it was found that certain indene derivatives induced apoptosis in HeLa cells through intrinsic and extrinsic signaling pathways. This suggests that (2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one may also have similar mechanisms of action.
Case Study 2: Antimicrobial Activity
Research on phenylindene derivatives revealed significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis, which could be a potential pathway for the activity of the compound .
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using DFT-calculated chemical shifts (B3LYP/6-31G(d,p)) to confirm the (2Z) configuration via coupling constants and NOE correlations .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond-length discrepancies and validate the methylidene group geometry. The planar indenone core and dihedral angles between substituents provide structural clarity .
What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Advanced Research Question
- DFT calculations : Employ B3LYP/6-31G(d,p) to compute HOMO-LUMO energies, molecular electrostatic potential (MEP), and Fukui indices. These predict nucleophilic/electrophilic sites, with MEP highlighting electron-rich regions (e.g., phenylamino nitrogen) .
- Global reactivity descriptors : Calculate chemical hardness (η = (ELUMO − EHOMO)/2) to assess stability. A lower η value (~3.5 eV) suggests higher reactivity toward electrophiles .
How can researchers address contradictions between experimental and computational data in bond-length or charge distribution analyses?
Advanced Research Question
- Crystallographic refinement : Use high-resolution data (d-spacing < 0.8 Å) and restraints for anisotropic displacement parameters to minimize overfitting in SHELXL .
- Charge density analysis : Compare Mulliken charges (DFT) with X-ray-derived multipole models. Discrepancies in the methylidene group may arise from crystal packing effects or basis-set limitations in DFT .
What strategies optimize the biological activity of indenone derivatives, such as antimicrobial or enzyme-inhibitory effects?
Advanced Research Question
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluoro, nitro) at the phenyl ring to enhance antimicrobial potency against Gram-negative bacteria (e.g., E. coli) via increased membrane penetration .
- Pharmacophore modeling : Use the indenone core as a scaffold for aggrecanase inhibitors. Conformational constraints (e.g., cis-aminoindanol derivatives) improve selectivity by mimicking tyrosine residues in enzyme active sites .
What challenges arise in crystallographic refinement of this compound, and how are they mitigated?
Advanced Research Question
- Disorder modeling : For flexible substituents (e.g., phenylamino group), apply split-atom refinement in SHELXL and validate with displacement parameter checks .
- Twinned data : Use SHELXD for structure solution and HKLF5 format in SHELXL to handle pseudo-merohedral twinning, common in low-symmetry space groups .
How does substituent electronic modulation affect the compound’s photophysical or redox properties?
Advanced Research Question
- Electron-donating groups (e.g., -OMe) : Redshift UV-Vis absorption by stabilizing the LUMO.
- Electron-withdrawing groups (e.g., -NO2) : Increase redox activity, as seen in cyclic voltammetry with E1/2 shifts of ~100 mV .
- DFT-TDDFT : Simulate excited-state transitions to correlate substituent effects with experimental spectra .
What are the key considerations for scaling up synthesis while maintaining stereochemical purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
